1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine
Description
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,12)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKBUSJXTDHAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC2=CC=CC=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with 2-methylpropan-2-one in the presence of a strong acid like hydrochloric acid or sulfuric acid, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as Lewis acids or transition metal complexes can further optimize the reaction conditions. Solvent-free or green chemistry approaches are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives with alkylamine, amino acid, or arylidene substituents are structurally and functionally diverse. Below is a systematic comparison:
Table 1: Structural and Physical Properties of Selected Benzimidazole Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: Branched alkylamines (e.g., 2-methylpropan-2-amine) exhibit higher melting points (192–195°C) compared to linear analogs like 3-methylbutan-1-amine (128–130°C) . Amino acid-coupled derivatives (e.g., 3a) show enhanced water solubility due to carboxylic acid groups, making them suitable for biological applications .
Binding Affinities (ΔG) :
- Compound c (ΔG = -7.64 kcal/mol) demonstrates stronger binding than the target compound (ΔG = -7.35 kcal/mol), likely due to increased van der Waals interactions from its longer alkyl chain .
Synthetic Feasibility :
- Yields for benzimidazole derivatives range from 66% (pentane-1,5-diamine, d ) to 85% (chloromethyl intermediates, 15 ), with the target compound achieving 80% yield .
Biological Activity
1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the presence of a benzimidazole moiety and a tertiary amine group, with the chemical formula C12H16N3. The structure includes a 2-methylpropan-2-amine component attached to the benzimidazole ring, which enhances its interaction with biological macromolecules.
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound exhibits significant potential as an enzyme inhibitor and receptor modulator . The imidazole ring's ability to coordinate with metal ions enhances its interaction with various biological targets, including:
- Enzymes : The compound may inhibit enzyme functions by binding to active sites, thus interfering with their catalytic activities.
- Receptors : It can also bind to specific receptor sites, influencing their biological activities.
Antitumor Activity
Benzimidazole derivatives, including this compound, have shown promising antitumor activity. A study highlighted that certain benzimidazole analogs act as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in tumor immune evasion. For instance, compounds structurally related to this compound have demonstrated low IC50 values in inhibiting IDO1 in various cancer cell lines, indicating their potential in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar compounds. The following table summarizes key structural features and unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Methylimidazole | Lacks the amine group | Simpler structure; primarily used in organic synthesis |
| 1H-Imidazole-4-carboxaldehyde | Contains an aldehyde group | Primarily used in synthesis; less versatile than the target compound |
| 2-Methyl-4-nitroimidazole | Contains a nitro group | Exhibits different reactivity due to the nitro group |
Uniqueness : The combination of both an imidazole ring and a tertiary amine group allows for diverse chemical reactivity and significant biological activity, distinguishing it from other similar compounds .
Although specific mechanisms of action for this compound are not fully elucidated, insights can be drawn from studies on related compounds. The imidazole moiety's coordination capability suggests that it may interact with metal ions in enzyme active sites, leading to inhibition or modulation of enzymatic activity.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzimidazole derivatives:
- Antimicrobial Activity : Research has shown that benzimidazole derivatives exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. Compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as < 1 µg/mL against these microbes .
- Cancer Therapy : A study focused on IDO1 inhibitors reported that certain benzimidazole analogs could significantly inhibit tumor growth by modulating immune responses . These findings support the potential application of this compound in cancer immunotherapy.
- Docking Studies : Molecular docking studies have been performed to assess the binding affinity of benzimidazole derivatives to various enzymes and receptors, further confirming their potential as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for 1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-2-amine, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via a condensation reaction between o-phenylenediamine and L-valine under reflux conditions. Key steps include:
- Reagents : o-phenylenediamine (5 mmol), L-valine (7 mmol), and ethanol as solvent .
- Characterization :
- 1H-NMR (DMSO-d6): Peaks at δ 8.01 (s, NH), 7.67–7.65 (d, Ar-H), 1.68 (m, CH), and 0.99/0.93 (d, CH3) .
- IR : Bands at 3384 cm⁻¹ (N-H), 2962 cm⁻¹ (C-H aliphatic), and 1591 cm⁻¹ (C=N) .
- Purity Assurance : Use DSC (Differential Scanning Calorimetry) to confirm melting point consistency and HPLC to detect impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : 1H and 13C NMR for structural elucidation (e.g., distinguishing NH2 and aromatic protons) .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 189.15 [M⁺]) and fragmentation patterns .
- IR Spectroscopy : Identification of functional groups (e.g., C=N stretch at 1591 cm⁻¹) .
- UV-Vis : λmax at 209 nm and 293 nm for π→π* transitions in the benzimidazole core .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s activity as a GPCR allosteric modulator?
- Methodological Answer :
- Radioligand Binding Assays : Use competitive binding studies with labeled GPCR ligands (e.g., [³H]-NMS for muscarinic receptors) to detect allosteric effects .
- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP levels in HEK293 cells expressing target GPCRs .
- Computational Modeling : Docking studies (e.g., using Schrödinger Suite) to predict binding modes in GPCR allosteric pockets .
- Reference Compounds : Compare with known modulators like IPR-1 (a urokinase receptor ligand) to validate mechanisms .
Q. What methodologies resolve contradictions in spectral data between different batches or synthetic methods?
- Methodological Answer :
- X-ray Crystallography : Resolve structural ambiguities (e.g., NH tautomerism in benzimidazole) .
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., CH3 groups in valine-derived side chains) .
- Batch Comparison : Use HPLC-MS to identify impurities (e.g., unreacted o-phenylenediamine or valine byproducts) .
- Thermogravimetric Analysis (TGA) : Detect solvent residues or hydration states affecting spectral reproducibility .
Q. How can the antimicrobial potential of derivatives be systematically evaluated?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents at the 2-methylpropan-2-amine group (e.g., arylidene or nitro groups) .
- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .
- Mechanistic Studies :
- Membrane Permeability : Fluorescent dye leakage assays (e.g., propidium iodide).
- Enzyme Inhibition : Target β-lactamase or DNA gyrase via kinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
